Cl-4AS-1

Beschreibung

Historical Context of 4-Aza-Steroidal Ligands

The "aza-" prefix in organic chemistry nomenclature indicates the replacement of a carbon atom with a nitrogen atom within a compound's structure. wikipedia.org In the context of steroids, 4-aza-steroidal ligands are synthetic compounds where a nitrogen atom is incorporated at the 4-position of the steroid ring structure. wikipedia.orgnih.gov This structural modification can significantly impact the compound's biological activity, including its interaction with steroid receptors like the AR. Historically, the development of 4-aza-steroidal compounds has been linked to efforts to modulate androgenic activity, notably in the development of 5α-reductase inhibitors like finasteride, which is a synthetic 4-azasteroid used to treat benign prostatic hyperplasia and male pattern hair loss by inhibiting the conversion of testosterone (B1683101) to the more potent DHT. nih.gov The exploration of the 4-aza-steroidal scaffold has also extended to identifying compounds with direct AR binding and activity. Cl-4AS-1 is one such compound that emerged from this line of research.

Classification of this compound as a Potent Steroidal Androgen Receptor Agonist

This compound is classified as a potent steroidal androgen receptor agonist. bio-techne.comtocris.comrndsystems.comfishersci.semedchemexpress.com This means it is a steroid-based molecule that binds to the AR and activates it, mimicking the effects of endogenous androgens like DHT. Studies have demonstrated that this compound exhibits a high binding affinity for the AR, with an reported IC50 value of 12 nM. tocris.comrndsystems.comfishersci.semedchemexpress.com Its agonistic activity has been confirmed in various in vitro assays, including the transactivation of the mouse mammary tumor virus (MMTV) promoter, a common reporter system for assessing AR activation. tocris.comrndsystems.comfishersci.seresearchgate.net Furthermore, this compound has been shown to repress MMP1 promoter activity, another indicator of its AR-mediated effects. tocris.comrndsystems.comfishersci.semedchemexpress.com Beyond its AR agonism, this compound also demonstrates inhibitory activity against both type I and type II 5α-reductase enzymes, with reported IC50 values of 6 nM and 10 nM, respectively. tocris.comrndsystems.comfishersci.semedchemexpress.com

Positioning this compound in Relation to Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) represent a class of AR ligands designed to exhibit tissue-selective agonistic activity, ideally promoting anabolic effects in muscle and bone while having reduced impact on reproductive tissues and other androgen-responsive organs. nih.govbiocrick.com The development of SARMs stems from the desire to achieve the beneficial effects of androgens without the undesirable side effects associated with traditional non-selective AR agonists. nih.govbiocrick.comendocrine-abstracts.orgnih.govtandfonline.com

While some sources initially described this compound as a potential SARM endocrine-abstracts.orgtandfonline.com, further research has positioned it primarily as a full AR agonist that largely mimics the actions of DHT. tocris.comrndsystems.comfishersci.senih.govbiocrick.com In comparative studies with SARMs like TFM-4AS-1 (a structurally similar 4-aza-steroidal ligand), this compound behaved like DHT in microarray analyses of MDA-MB-453 cells, while TFM-4AS-1 demonstrated gene-selective agonism. nih.govbiocrick.com In ovariectomized rat models, this compound mirrored the effects of DHT, whereas TFM-4AS-1 showed reduced effects on reproductive organs and sebaceous glands while promoting bone and muscle mass accrual. nih.govbiocrick.com This indicates that this compound, unlike tissue-selective SARMs, exhibits a broader agonistic profile akin to natural androgens.

Overview of this compound's Significance in Preclinical Research Models

This compound has been utilized in preclinical research models, particularly in the context of breast cancer, where the androgen receptor plays a significant role. Studies using breast cancer cell lines, including luminal MCF-7, molecular apocrine MDA-MB-453, and basal MDA-MB-231 cells, have investigated the cellular and molecular effects of this compound. endocrine-abstracts.orgnih.govtandfonline.com

Research has shown a high concordance in the regulation of gene expression between DHT and this compound in MDA-MB-453 cells. endocrine-abstracts.orgnih.govtandfonline.com Both compounds also induced similar morphological changes in MDA-MB-453 cells, leading to a fibroblast-like or mesenchymal phenotype. endocrine-abstracts.orgnih.govtandfonline.com However, notable differences were observed in their effects on cell proliferation. While DHT increased proliferation in MCF-7 and MDA-MB-453 cells, this compound induced a dose-dependent inhibition of growth across all three cell lines tested. endocrine-abstracts.orgnih.govtandfonline.com This inhibition was linked to the induction of apoptosis, with this compound causing a block in cell cycle progression into the S-phase, followed by DNA degradation. biocrick.comendocrine-abstracts.orgnih.govtandfonline.com These findings suggest that although this compound acts as a classical AR agonist in some respects, it possesses distinct properties, such as the induction of apoptosis in breast cancer cell lines, which may hold significance for potential therapeutic applications in cancer research. biocrick.comendocrine-abstracts.orgnih.govtandfonline.com

The following table summarizes some key research findings related to this compound's activity in preclinical models:

| Cell Line | Treatment (Concentration) | Observed Effect | Reference |

|---|---|---|---|

| MDA-MB-453 | This compound (1 µM), DHT (100 nM) | High concordance in gene expression regulation | endocrine-abstracts.orgnih.govtandfonline.com |

| MDA-MB-453 | This compound, DHT | Similar morphological change (fibroblast-like/mesenchymal) | endocrine-abstracts.orgnih.govtandfonline.com |

| MCF-7, MDA-MB-453 | DHT | Increased proliferation | endocrine-abstracts.orgnih.govtandfonline.com |

| MCF-7, MDA-MB-453, MDA-MB-231 | This compound (increasing doses) | Dose-dependent growth inhibition, Apoptosis induction | biocrick.comendocrine-abstracts.orgnih.govtandfonline.com |

| MCF-7, MDA-MB-453, MDA-MB-231 | This compound | Block in S-phase entry, DNA degradation | biocrick.comendocrine-abstracts.orgnih.govtandfonline.com |

Another data point highlights the potency of this compound as an AR ligand:

| Compound | Target | Activity Type | IC50 | Reference |

|---|---|---|---|---|

| This compound | Androgen Receptor | Agonist | 12 nM | tocris.comrndsystems.comfishersci.semedchemexpress.com |

| This compound | 5α-reductase Type I | Inhibitor | 6 nM | tocris.comrndsystems.comfishersci.semedchemexpress.com |

| This compound | 5α-reductase Type II | Inhibitor | 10 nM | tocris.comrndsystems.comfishersci.semedchemexpress.com |

These preclinical studies underscore the complex pharmacological profile of this compound, demonstrating its potent AR agonism alongside inhibitory effects on 5α-reductase and distinct anti-proliferative effects in certain cancer cell lines, distinguishing it from classical androgens like DHT in some contexts.

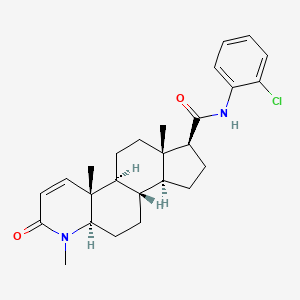

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVXDPDUOKQBKZ-GFNRTWGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044196 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188589-66-4 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188589-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-4AS-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SF5976Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Cl 4as 1 Action

Androgen Receptor (AR) Agonism and Ligand-Receptor Interactions

Cl-4AS-1 functions as a potent agonist of the androgen receptor. wikipedia.orgrndsystems.comtocris.commedchemexpress.com Upon binding to the AR, it initiates a cascade of events leading to transcriptional regulation of androgen-responsive genes. indigobiosciences.comindigobiosciences.com

Quantitative Assessment of AR Binding Affinity

Studies have demonstrated that this compound exhibits high binding affinity for the androgen receptor. Its reported IC₅₀ value for AR binding is 12 nM. wikipedia.orgrndsystems.comtocris.commedchemexpress.comabmole.com

Table 1: Androgen Receptor Binding Affinity

| Compound | Target | IC₅₀ (nM) | Reference |

| This compound | Androgen Receptor | 12 | wikipedia.orgrndsystems.comtocris.commedchemexpress.comabmole.com |

| TFM-4AS-1 | Androgen Receptor | 38 | biocrick.com |

Functional Agonistic Activity Profile at the Androgen Receptor

This compound acts as a full agonist of the androgen receptor. wikipedia.orgbiocrick.comnih.gov It has been shown to transactivate the mouse mammary tumor virus (MMTV) promoter, a common reporter gene used to assess AR transcriptional activity. rndsystems.comtocris.combio-techne.comfishersci.se Additionally, it has been observed to repress MMP1 promoter activity in certain cell lines. rndsystems.comtocris.commedchemexpress.combio-techne.comfishersci.seresearchgate.net

Comparison of AR Activation with Endogenous Ligands (e.g., 5α-Dihydrotestosterone)

This compound mimics the action of the endogenous androgen, 5α-dihydrotestosterone (DHT). rndsystems.comtocris.combio-techne.comfishersci.se Research indicates a high and significant concordance between DHT and this compound in the regulation of gene expression in MDA-MB-453 cells. biocrick.comresearchgate.netnih.govresearchgate.net While largely similar in their effects, some differences have been noted, such as the upregulation of AR expression by DHT but not by this compound. biocrick.comnih.govresearchgate.net Both compounds have been shown to induce similar morphological changes and reorganization of the actin structure in MDA-MB-453 cells. biocrick.comnih.gov

Modulation of Androgen Receptor N-Terminal/C-Terminal Interdomain Interaction

The interaction between the N-terminal domain (NTD) and the C-terminal domain (CTD) of the androgen receptor is crucial for full receptor activation and transcriptional activity. nih.gov this compound has been shown to effectively promote this N-terminal/C-terminal (N/C) interaction. medchemexpress.comresearchgate.net This contrasts with some selective androgen receptor modulators (SARMs), like TFM-4AS-1, which may partially activate the AR while antagonizing the N/C interaction. biocrick.comnih.govnih.govresearchgate.net this compound at a concentration of 10 µM demonstrated an average maximal activity of 35.3% in promoting the AR N/C interaction in a mammalian two-hybrid assay. medchemexpress.comresearchgate.net

Ligand-Induced Androgen Receptor Nuclear Translocation

Upon ligand binding, the androgen receptor undergoes a conformational change, dissociates from chaperone proteins, and translocates into the nucleus. indigobiosciences.comindigobiosciences.comgenecards.org In the nucleus, the ligand-bound AR dimerizes and binds to specific DNA sequences (Androgen Response Elements) to regulate gene transcription. indigobiosciences.comindigobiosciences.comgenecards.org While the search results confirm that ligand-bound AR undergoes nuclear translocation, specific detailed findings solely focused on this compound's induction of AR nuclear translocation were not extensively provided, beyond a general statement that it has been shown to bind AR and the complex translocates into the nucleus. researchgate.net

Dual Mechanism: Inhibition of 5α-Reductase Isoenzymes

In addition to its agonistic activity at the androgen receptor, this compound also functions as an inhibitor of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) into the more potent androgen, DHT. wikipedia.orgbio-techne.comfishersci.se this compound inhibits both type I and type II isoenzymes of 5α-reductase. wikipedia.orgrndsystems.comtocris.commedchemexpress.comabmole.combio-techne.comfishersci.se

Table 2: 5α-Reductase Inhibition

| Compound | Target | IC₅₀ (nM) | Reference |

| This compound | 5α-Reductase Type I | 6 | wikipedia.orgrndsystems.comtocris.commedchemexpress.comabmole.combio-techne.comfishersci.se |

| This compound | 5α-Reductase Type II | 10 | wikipedia.orgrndsystems.comtocris.commedchemexpress.comabmole.combio-techne.comfishersci.se |

Inhibition Kinetics and Potency at 5α-Reductase Type I

This compound has been identified as an inhibitor of 5α-reductase Type I. wikipedia.orgmedchemexpress.com Studies have reported an IC₅₀ value of 6 nM for the inhibition of 5α-reductase Type I by this compound. medchemexpress.comrndsystems.combiocrick.comtocris.commedchemexpress.com The IC₅₀ represents the concentration of the inhibitor required to inhibit 50% of the enzyme activity. This low nanomolar IC₅₀ value indicates potent inhibition of the Type I enzyme.

Inhibition Kinetics and Potency at 5α-Reductase Type II

In addition to inhibiting Type I, this compound also inhibits 5α-reductase Type II. wikipedia.orgmedchemexpress.com The reported IC₅₀ value for the inhibition of 5α-reductase Type II by this compound is 10 nM. medchemexpress.comrndsystems.combiocrick.comtocris.commedchemexpress.com Similar to its effect on Type I, this low nanomolar IC₅₀ value demonstrates potent inhibition of the Type II enzyme. medchemexpress.comrndsystems.combiocrick.comtocris.commedchemexpress.com

The inhibitory potency of this compound against both 5α-reductase isoforms is summarized in the table below:

| Enzyme | IC₅₀ (nM) |

| 5α-Reductase Type I | 6 |

| 5α-Reductase Type II | 10 |

Interplay between AR Agonism and 5α-Reductase Inhibition

This compound is characterized as a potent steroidal androgen receptor agonist with an IC₅₀ value of 12 nM for AR binding. medchemexpress.comrndsystems.combiocrick.comtocris.com This indicates that this compound can activate the androgen receptor, mimicking the action of endogenous androgens like DHT. rndsystems.combiocrick.comtocris.com The dual activity of this compound as both an AR agonist and a 5α-reductase inhibitor presents a complex pharmacological profile.

Research has explored the interplay between these two activities. Studies comparing this compound to DHT have shown high concordance in the regulation of gene expression in certain cell lines, such as MDA-MB-453 breast cancer cells, suggesting that this compound behaves similarly to DHT in activating AR-dependent gene transcription. nih.govnih.govnih.govresearchgate.net However, some differences have been observed, such as the effect on AR expression itself, which was upregulated by DHT but not by this compound in MDA-MB-453 cells. nih.govresearchgate.net

Cellular and Biochemical Effects of Cl 4as 1

Gene Expression and Transcriptional Regulation

The compound Cl-4AS-1, a potent steroidal androgen receptor (AR) agonist, exerts significant influence on gene expression by mimicking the action of 5α-dihydrotestosterone (DHT). Its activity involves both the activation and repression of specific gene promoters, leading to a complex profile of transcriptional regulation.

This compound has been demonstrated to be a full agonist that effectively transactivates the mouse mammary tumor virus (MMTV) promoter, a well-established androgen-responsive element. biocrick.com In MMTV-luciferase transactivation assays performed in AR-positive MDA-MB-453 cells, this compound showed a dose-response curve indicative of full agonistic activity, comparable to the reference androgen R1881. researchgate.net This activity underscores its function as a potent AR agonist capable of initiating the transcriptional machinery at androgen-responsive promoters.

In addition to activating gene expression, this compound also mediates the repression of certain promoters. Specifically, it has been shown to suppress the activity of the matrix metalloproteinase-1 (MMP1) promoter. biocrick.commedchemexpress.com In assays using 22Rv1 human prostate cancer cells, both DHT and this compound effectively repressed MMP1 promoter activity, highlighting another facet of its DHT-mimetic action. researchgate.netmedchemexpress.com

Microarray analyses have been conducted to understand the global impact of this compound on gene expression in androgen-responsive cell lines. biocrick.com In studies using the molecular apocrine MDA-MB-453 breast cancer cell line, a high degree of concordance was found between the gene expression profiles induced by this compound and the natural androgen DHT. nih.govtandfonline.comendocrine-abstracts.orgresearchgate.net This suggests that this compound regulates a wide array of genes in a manner that is very similar to endogenous androgens. endocrine-abstracts.org

Below is a table summarizing the alterations in gene expression in MDA-MB-453 cells following treatment with either this compound or DHT for 24 hours. The data reflects a significant overlap in the genes regulated by both compounds. researchgate.net

| Gene Symbol | Function | Fold Change (this compound) | Fold Change (DHT) |

|---|---|---|---|

| ABCC4 | Transporter | 2.1 | 2.8 |

| ABHD2 | Hydrolase | 2.0 | 2.2 |

| ADAMTS1 | Metalloprotease | 2.4 | 2.5 |

| AIGO2 | Unknown | -2.1 | -2.2 |

| AJUBA | Signaling | 2.3 | 2.5 |

| APOD | Lipid binding | 2.1 | 2.3 |

| AR | Nuclear receptor | 1.1 | 2.1 |

| AZGP1 | Glycoprotein | 2.0 | 2.0 |

| BTG1 | Transcription | -2.1 | -2.0 |

| CCL2 | Chemokine | -2.1 | -2.4 |

| CDC42EP3 | Signaling | 2.4 | 2.6 |

Despite the broad concordance in gene regulation between this compound and DHT, key differences have been identified. nih.gov The most notable distinction is in the regulation of the Androgen Receptor (AR) gene itself. nih.govtandfonline.com While DHT treatment leads to an upregulation of AR expression, this compound does not have the same effect. nih.govresearchgate.net This differential regulation suggests that while this compound is a functional mimic of DHT for many target genes, its interaction with the AR signaling pathway has unique characteristics that distinguish it from natural androgens. nih.gov

Consistent with the findings from gene expression profiling, this compound does not induce an increase in Androgen Receptor protein levels. nih.govresearchgate.net In MDA-MB-453 cells, treatment with DHT resulted in a clear upregulation of AR protein. tandfonline.comresearchgate.net In contrast, treatment with this compound did not alter the expression level of the AR protein. nih.govtandfonline.comresearchgate.net This indicates a significant divergence in the feedback mechanisms engaged by the natural ligand versus the synthetic agonist this compound. nih.gov

Cell Growth, Proliferation, and Viability Modulation

The effects of this compound on cell growth and proliferation are markedly different from those of DHT. nih.gov While DHT treatment stimulates the proliferation of certain breast cancer cell lines, such as MCF-7 and MDA-MB-453, this compound exhibits an opposing, inhibitory effect. tandfonline.comendocrine-abstracts.org

Increasing concentrations of this compound lead to a dose-dependent inhibition of cell growth in MCF-7, MDA-MB-453, and even the triple-negative MDA-MB-231 breast cancer cell lines. nih.govtandfonline.com This growth inhibition is the result of apoptosis induction. endocrine-abstracts.org Further investigation into the mechanism revealed that this compound causes a block in the cell cycle, preventing cells from entering the S-phase. nih.govresearchgate.net This cell cycle arrest is followed by DNA degradation, a hallmark of apoptosis. nih.govtandfonline.com These findings highlight that although this compound functions as a classical AR agonist in terms of gene regulation, it possesses dissimilar properties that modulate cell viability and proliferation in a distinct manner. nih.gov

| Cell Line | Effect of DHT | Effect of this compound |

|---|---|---|

| MCF-7 (Luminal) | Induction of proliferation | Dose-dependent inhibition of growth |

| MDA-MB-453 (Molecular Apocrine) | Induction of proliferation | Dose-dependent inhibition of growth |

| MDA-MB-231 (Triple Negative) | No effect on growth | Dose-dependent inhibition of growth |

Dose-Dependent Inhibition of Cellular Growth in Specific Cancer Cell Lines (e.g., MCF-7, MDA-MB-453, MDA-MB-231)

This compound has been shown to exert a dose-dependent inhibitory effect on the growth of various breast cancer cell lines, including luminal (MCF-7), molecular apocrine (MDA-MB-453), and triple-negative, basal (MDA-MB-231) types. nih.gov In contrast to dihydrotestosterone (B1667394) (DHT), which promotes the proliferation of MCF-7 and MDA-MB-453 cells and has no effect on MDA-MB-231 cells, increasing concentrations of this compound consistently suppressed the proliferation of all three cell lines. researchgate.netresearchgate.net Complete inhibition of cell growth was observed at a concentration of 10 µM. researchgate.netresearchgate.net The inhibitory effects of this compound were also noted in other breast cancer cell lines such as ZR75-1 and T47D. researchgate.net

Interactive Data Table: Effect of this compound on Cancer Cell Proliferation

| Cell Line | Compound | Concentration | Effect on Proliferation | Source |

| MCF-7 | This compound | Increasing doses (up to 10 µM) | Dose-dependent inhibition | nih.govresearchgate.net |

| MDA-MB-453 | This compound | Increasing doses (up to 10 µM) | Dose-dependent inhibition | nih.govresearchgate.net |

| MDA-MB-231 | This compound | Increasing doses (up to 10 µM) | Dose-dependent inhibition | nih.govresearchgate.net |

| MCF-7 | DHT | Increasing doses | Stimulation | researchgate.netresearchgate.net |

| MDA-MB-453 | DHT | All concentrations | Induction | researchgate.netresearchgate.net |

| MDA-MB-231 | DHT | Not specified | No effect | researchgate.netresearchgate.net |

Mechanisms of Cell Cycle Perturbation (e.g., S-phase Block)

The growth-inhibitory action of this compound is linked to its ability to disrupt the normal progression of the cell cycle. endocrine-abstracts.org Studies have revealed that this compound causes a block in the entry of cells into the S-phase of the cell cycle. nih.govresearchgate.net This S-phase arrest prevents DNA replication, a critical step for cell division, thereby halting cellular proliferation. researchgate.netendocrine-abstracts.org Cell cycle analysis of MDA-MB-453 cells treated with this compound showed a block in the early S phase. researchgate.net

Induction of Programmed Cell Death (Apoptosis)

The inhibition of cellular growth by this compound is a direct result of the induction of apoptosis, or programmed cell death. nih.govendocrine-abstracts.org This process is a key mechanism by which the compound eliminates cancer cells. The S-phase block initiated by this compound is a precursor to the apoptotic cascade. nih.govresearchgate.net

A hallmark of apoptosis is the degradation of nuclear DNA. nih.gov Treatment of breast cancer cells with this compound leads to DNA degradation, which follows the S-phase block. nih.govresearchgate.netendocrine-abstracts.org This fragmentation of DNA is a characteristic feature of cells undergoing apoptosis and confirms that this compound's mechanism of action involves the activation of this cell death pathway. nih.govtandfonline.com

Cellular Morphology and Cytoskeletal Reorganization

In addition to its effects on cell growth and survival, this compound also induces significant changes in the morphology and cytoskeletal structure of breast cancer cells.

Treatment with this compound has been observed to cause a morphological change in MDA-MB-453 cells, leading to a mesenchymal or fibroblast-like phenotype. nih.govresearchgate.netendocrine-abstracts.org This alteration in cell shape is a notable effect of the compound on cellular structure.

The change to a mesenchymal phenotype is accompanied by a reorganization of the actin cytoskeleton. nih.govresearchgate.net Both this compound and DHT were found to induce a similar reorganization of the actin structure in MDA-MB-453 cells. nih.govresearchgate.net This indicates that this compound influences the internal scaffolding of the cells, contributing to the observed changes in their morphology.

MicroRNA (miRNA) Expression Modulation

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by either degrading messenger RNA (mRNA) or inhibiting its translation. plos.org The dysregulation of miRNA expression is associated with various pathological conditions. While the broader effects of this compound on gene expression are established, its specific influence on miRNA networks is a developing area of research. Current scientific literature available through targeted searches does not yet provide direct evidence detailing the modulation of specific microRNA expression profiles by this compound.

The principle of differential miRNA expression involves the upregulation of some miRNAs and the downregulation of others following cellular exposure to a specific compound or stimulus. This selective alteration can significantly impact cellular pathways. At present, published studies directly linking this compound to the differential expression of specific miRNAs, such as miR-125b and miR-100, have not been identified in comprehensive literature searches.

Both miR-125b and miR-100 have been identified as significant regulators in various biological processes, and their decreased expression is often linked to malignancy in certain cancers. nih.gov These miRNAs can act as tumor suppressors, and their downregulation can lead to increased cell proliferation. However, there is currently no available scientific research that specifically documents the downregulation of miR-125b or miR-100 as a direct consequence of cellular treatment with this compound.

Matrix metalloproteinase-13 (MMP13), a collagenase, is a key enzyme involved in the degradation of the extracellular matrix, particularly type II collagen, and its expression is implicated in conditions like osteoarthritis. mdpi.comnih.gov The expression of genes like MMP13 can be post-transcriptionally regulated by miRNAs. An induction of MMP13 expression could theoretically occur following the downregulation of a miRNA that targets it. While research indicates that this compound can repress the promoter activity of MMP1, there is no scientific evidence in the current body of literature to suggest that it induces the expression of MMP13, either directly or through the modulation of miRNA activity. tocris.com

Structure Activity Relationships Sar and Analog Design of Cl 4as 1

Fundamental Structural Features and Their Contribution to Androgen Receptor Binding

The interaction of Cl-4AS-1 with the androgen receptor is governed by its distinct steroidal architecture. The molecule's ability to bind effectively to the AR's ligand-binding domain (LBD) is a direct result of its specific structural components.

A-Ring Modification: The presence of a lactam (a cyclic amide) in the A-ring, which includes the nitrogen atom at position 4, is a critical feature. This modification influences the electronic properties and hydrogen-bonding capabilities of the molecule within the receptor pocket.

Conformational Changes: Upon binding, an agonist like this compound induces a specific conformational change in the AR. This change is essential for the proper alignment of activation surfaces, particularly Helix 12, which forms part of the Activation Function 2 (AF-2) domain. A functional AF-2 is required to recruit co-activator proteins, a crucial step for initiating gene transcription. nih.gov this compound is effective at promoting the interaction between the N-terminal and C-terminal (N/C) domains of the AR, which is required for full receptor activation. nih.govmedchemexpress.com

Impact of the 4-Aza-Steroidal Scaffold on Biological Activity

The introduction of a nitrogen atom at the 4-position of the steroid A-ring defines the 4-aza-steroidal scaffold and is pivotal to the biological activity profile of this class of compounds. This single atomic substitution has profound effects, enabling dual activity and allowing for the fine-tuning of the pharmacological response.

The scaffold is a well-established motif for inhibitors of 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT). nih.govnih.gov Simultaneously, this scaffold serves as a template for potent androgen receptor ligands. nih.govnih.gov The versatility of the 4-aza-steroidal scaffold is highlighted by comparing the full agonist activity of this compound with the tissue-selective properties of its close structural analog, TFM-4AS-1, which functions as a SARM. nih.gov While this compound mimics DHT in animal models, TFM-4AS-1 demonstrates anabolic effects on bone and muscle with reduced impact on reproductive tissues. nih.gov This demonstrates that subtle modifications to the scaffold can dramatically shift the biological outcome from full systemic agonism to tissue-selective modulation.

Elucidation of Key Pharmacophoric Elements for Agonism and Enzyme Inhibition

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound, distinct pharmacophoric elements are responsible for its dual activities as an AR agonist and a 5α-reductase inhibitor.

AR Agonism: The key pharmacophoric requirement for strong AR agonism is the ability to stabilize the active conformation of the receptor. For this compound, this is achieved through the precise geometry of its steroidal backbone, which facilitates the crucial N/C-terminal interaction necessary for maximal transcriptional activation. nih.govmedchemexpress.com In contrast, partial agonists and SARMs based on this scaffold often feature modifications that sterically or electronically disrupt this interaction. nih.gov

5α-Reductase Inhibition: The 4-aza-3-oxo-steroid motif is the classic pharmacophore for 5α-reductase inhibition. These compounds act as competitive inhibitors of the enzyme. nih.gov this compound possesses this feature and demonstrates potent inhibition of both type I and type II isoforms of 5α-reductase. medchemexpress.com

Biological Activity of this compound

| Target | Activity Type | IC₅₀ Value | Reference |

|---|---|---|---|

| Androgen Receptor (AR) | Agonist | 12 nM | medchemexpress.com |

| 5α-Reductase Type I | Inhibitor | 6 nM | medchemexpress.com |

| 5α-Reductase Type II | Inhibitor | 10 nM | medchemexpress.com |

Rational Design Principles for this compound Analogs

The rational design of analogs based on the this compound structure aims to optimize its therapeutic properties by modulating its activity profile. This involves targeted chemical modifications to enhance tissue selectivity, alter agonistic power, and improve metabolic stability.

Comparison of 4-Aza-Steroidal Androgen Receptor Ligands

| Compound | Biological Profile | Effect on AR N/C Interaction | Reference |

|---|---|---|---|

| This compound | Full Agonist | Promotes | nih.govmedchemexpress.com |

| TFM-4AS-1 | Partial Agonist (SARM) | Antagonizes | nih.gov |

The development of SARMs is a key goal in androgen research, aiming to dissociate the desirable anabolic effects on muscle and bone from the undesirable androgenic effects on tissues like the prostate. nih.govjohnshopkins.edu The design of 4-aza-steroidal SARMs relies on the principle of gene-selective agonism. nih.gov

This is achieved by creating ligands that induce a receptor conformation that is transcriptionally active for only a subset of androgen-regulated genes. The partial agonism of TFM-4AS-1 results in such a profile; it effectively promotes the expression of genes related to bone and muscle accrual while having a reduced effect on genes in reproductive organs. nih.gov Further research into other 4-aza-steroids has identified that modifications at the 16-position of the D-ring can also confer a tissue-selective profile, yielding compounds with potent AR binding and agonist activity but with low virilizing potential. nih.gov This highlights specific regions of the scaffold that can be modified to achieve tissue selectivity.

The stability and efficacy of a drug candidate are critical for its therapeutic potential. For this compound analogs, structural modifications are investigated to enhance these properties.

Metabolic Stability: The steroid nucleus is subject to metabolic processes such as hydroxylation. Rational drug design can introduce chemical groups at common sites of metabolism to block these pathways and increase the compound's biological half-life. For example, strategic fluorination or methylation can enhance metabolic stability.

Efficacy: Efficacy is directly related to a compound's affinity for its target and its intrinsic activity. Design strategies focus on modifications that improve the "fit" within the AR binding pocket to lower the IC₅₀ value for binding. Studies on 16-substituted 4-azasteroids have shown that such modifications can lead to potent ligands with good pharmacokinetic profiles, indicating that these structural changes are compatible with maintaining both high efficacy and good stability. nih.gov

Preclinical in Vivo Studies and Physiological Endpoints

Comparative Pharmacological Effects in Animal Models (e.g., Ovariectomized Rats)

In ovariectomized rat models, which are frequently used to study the effects of androgens and selective androgen receptor modulators (SARMs), Cl-4AS-1 has been shown to mimic the effects of 5α-dihydrotestosterone (DHT). researchgate.netnih.gov Studies comparing this compound to other AR ligands, including SARMs like TFM-4AS-1, have highlighted distinct pharmacological profiles. While TFM-4AS-1 exhibits tissue-selective agonism, promoting bone and muscle mass accrual with reduced effects on reproductive organs and sebaceous glands, this compound behaves more like a full agonist, similar to DHT, in these models. researchgate.netnih.govnih.gov this compound has also been shown to influence innate lymphoid cell differentiation in vitro, similarly to 5α-DHT. windows.net

Analysis of Androgen-Responsive Tissue Responses

The effects of this compound on tissues known to be responsive to androgens have been analyzed through various methods, including assessment of organ weight, histological examination, and differential gene expression analysis. nih.govnih.gov

Effects on Organ Weight and Histology

Studies in ovariectomized rats have examined the impact of this compound on the weight of androgen-responsive organs. This compound has been observed to cause a significant increase in ventral prostate weight in castrated rats. medchemexpress.cn Compared to TFM-4AS-1, this compound was noted as being more effective at restoring prostate weight in ovariectomized rats. researchgate.netnih.gov While the provided search results mention organ weight changes and histological changes in the context of exposure to certain substances, specific detailed data tables for this compound's effects on organ weight and histology across various tissues were not extensively available in the provided snippets. pops.int

Differential Gene Expression Analysis in Various Tissues (e.g., Bone, Skin)

Microarray analyses have been conducted to investigate the effects of this compound on gene expression in various tissues. In MDA-MB-453 cells, a high concordance was found between DHT and this compound in the regulation of gene expression. biocrick.comresearchgate.netresearchgate.net However, some differences were noted, such as the expression of the AR gene, which was upregulated by DHT but not by this compound. biocrick.comresearchgate.net Studies involving gene expression analysis in tissues like bone and skin in rats treated with this compound and other AR ligands, including DHT and TFM-4AS-1, have been conducted to identify gene-based biomarkers correlating with histological endpoints such as bone formation and sebaceous gland hypertrophy. nih.gov These analyses contribute to understanding the tissue-specific molecular responses to this compound.

Assessment of Androgenic vs. Anabolic Properties in Preclinical Systems

A Hypothetical Exploration into the Computational and Molecular Modeling of this compound

Disclaimer: The following article details the theoretical application of computational chemistry and molecular modeling techniques to the compound this compound. As of the current date, specific and detailed research applying these methods to this compound is not extensively available in public literature. Therefore, this article serves as a scientifically informed projection of the methodologies that would be employed and the potential insights that could be gained from such studies, based on established practices in the field of androgen receptor modulation. The data presented in tables are illustrative and for explanatory purposes only.

The compound this compound is recognized as a steroidal selective androgen receptor modulator (SARM). endocrine-abstracts.org It has been identified as a potent agonist of the androgen receptor (AR), in some contexts mimicking the action of the endogenous androgen 5α-dihydrotestosterone (DHT). tandfonline.com While its biological effects, particularly in relation to breast cancer cells, have been a subject of investigation, a deeper understanding of its molecular interactions necessitates the use of computational chemistry and molecular modeling. endocrine-abstracts.orgtandfonline.com These in silico techniques offer a powerful lens through which to examine the precise mechanisms of its action at an atomic level.

Computational Chemistry and Molecular Modeling of Cl 4as 1

Computational modeling serves as a crucial tool in modern drug discovery, providing insights that are often difficult to obtain through experimental methods alone. For a SARM like Cl-4AS-1, these techniques can elucidate the structural basis of its selectivity and potency, guiding the development of next-generation modulators with improved therapeutic profiles.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, this compound within the ligand-binding pocket (LBP) of the androgen receptor. Such studies are fundamental to understanding the structural basis of its agonist activity.

The process would involve using a high-resolution crystal structure of the AR LBP. The three-dimensional structure of this compound would be generated and optimized for energy. Using sophisticated software, numerous possible binding poses of this compound within the AR LBP would be generated and evaluated using a scoring function. This function estimates the binding affinity for each pose, with lower scores typically indicating more favorable interactions.

The results of such a study would pinpoint the specific amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic contacts, and van der Waals forces—with this compound. For instance, docking could reveal crucial hydrogen bonds with residues like Asn705 and Arg752, which are known to be critical for the activity of endogenous androgens. nih.gov By comparing the predicted binding mode of this compound with that of DHT, researchers could hypothesize how structural differences contribute to its selective activity profile.

Interactive Table 1: Hypothetical Docking Study Results for this compound

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| This compound | -10.8 | Asn705, Arg752, Gln711, Thr877 | Hydrogen Bond, Hydrophobic |

| DHT | -11.2 | Asn705, Arg752, Thr877 | Hydrogen Bond, Hydrophobic |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a view of the complex in motion. An MD simulation of the this compound-AR complex would track the movements of every atom over time, providing a detailed picture of the stability of the binding pose and the conformational dynamics of both the ligand and the receptor. nih.gov

Starting with the most favorable docked pose from the previous study, the complex would be placed in a simulated physiological environment, including water molecules and ions. The simulation would then solve Newton's equations of motion for the system, generating a trajectory of atomic positions and velocities over a period of nanoseconds or even microseconds.

Analysis of this trajectory could confirm the stability of the interactions predicted by docking. Key metrics such as the Root Mean Square Deviation (RMSD) would be calculated to assess the stability of the complex, while the Root Mean Square Fluctuation (RMSF) would highlight the flexibility of different parts of the receptor upon ligand binding. These simulations could reveal how this compound binding stabilizes a specific conformation of the receptor, particularly of critical regions like helix 12, which is essential for coactivator recruitment and subsequent gene transcription. nih.gov

Interactive Table 2: Illustrative MD Simulation Stability Metrics

| Complex | Average RMSD (Å) | Key Stable Hydrogen Bonds | Notes |

| AR-Cl-4AS-1 | 1.5 | Asn705, Arg752 | Complex remains stable throughout the simulation. |

| AR-DHT | 1.3 | Asn705, Arg752, Thr877 | Highly stable complex with minimal deviation. |

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic properties of the this compound molecule itself. nih.gov These methods provide a highly accurate description of the electron distribution within the molecule, which governs its geometry, stability, and reactivity.

A conformational analysis would be performed to identify the most stable three-dimensional shape (conformer) of this compound in solution. Furthermore, these calculations can determine a range of electronic properties, including the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. This information is invaluable for understanding its potential to form specific interactions, such as hydrogen bonds and electrostatic contacts, with the receptor. Other calculated properties, like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's chemical reactivity.

Interactive Table 3: Theoretical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| Dipole Moment | 3.2 Debye | Indicates molecular polarity. |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR study for this compound would involve a dataset of its structural analogs with experimentally determined potencies for the androgen receptor.

For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, like multiple linear regression, would then be used to generate an equation that correlates a selection of these descriptors with the observed biological activity.

The resulting QSAR model could be used to predict the activity of new, yet-to-be-synthesized analogs of this compound. This predictive power helps to prioritize which new compounds should be synthesized and tested, thereby streamlining the drug discovery process. The model also provides valuable insights into which molecular features are most important for potent AR activity, guiding the rational design of improved compounds.

Interactive Table 4: Example of a Simplified QSAR Model Equation

| Model Parameter | Value/Equation | Interpretation |

| Equation | pIC50 = 0.6LogP - 0.2TPSA + 1.5*HBD_Count + 2.1 | A hypothetical model linking activity (pIC50) to lipophilicity (LogP), polar surface area (TPSA), and hydrogen bond donors (HBD_Count). |

| Correlation Coefficient (R²) | 0.85 | Indicates a good correlation between predicted and actual activity for the training set. |

Building on the knowledge gained from docking and QSAR studies, computational chemists can search for entirely new molecules that might act as effective SARMs. This can be achieved through virtual screening or de novo design.

Virtual screening involves using a computational model to rapidly assess large databases of chemical compounds, which can contain millions of molecules. mdpi.com A structure-based virtual screen would use the AR docking protocol to "test" each molecule in the database for its potential to bind favorably to the receptor. A ligand-based screen might use a pharmacophore model derived from this compound, searching for other molecules that share its key chemical features.

De novo design is an even more creative approach, where algorithms are used to "build" novel molecules from scratch. nih.gov These programs place atoms and fragments one by one into the receptor's binding site, optimizing the geometry and chemical complementarity of the growing molecule to create an ideal ligand. Both approaches can lead to the identification of novel chemical scaffolds that could serve as the starting point for the development of new and improved SARMs.

Interactive Table 5: Illustrative Hits from a Structure-Based Virtual Screen

| Compound ID | Predicted Docking Score (kcal/mol) | Structural Class |

| ZINC12345 | -11.5 | Quinolinone derivative |

| ZINC67890 | -11.1 | Bicyclic hydantoin |

| ZINC54321 | -10.9 | Aryl-propionamide derivative |

Advanced Research Methodologies and Assays

Cell-Based Reporter Gene Assays for Transcriptional Activity (e.g., MMTV-luciferase)

Cell-based reporter gene assays are a common method to assess the transcriptional activity of nuclear receptors like the androgen receptor upon ligand binding. These assays typically involve transfecting cells with a plasmid containing a reporter gene (such as luciferase) under the control of a promoter that is responsive to the activated receptor, like the Mouse Mammary Tumor Virus (MMTV) promoter, which contains androgen response elements (AREs). tocris.comrndsystems.comresearchgate.netnih.govnih.govpnas.org Upon treatment with an AR agonist, the activated AR binds to the AREs in the promoter, leading to increased transcription of the reporter gene and a measurable signal (e.g., luminescence). nih.govpnas.org

Cl-4AS-1 has been evaluated using the MMTV-luciferase transactivation assay in AR-positive MDA-MB-453 cells. researchgate.netnih.govresearchgate.net In this assay, this compound functions as a potent steroidal androgen receptor agonist, demonstrating an IC50 value of 12 nM. tocris.comrndsystems.com this compound was shown to fully transactivate the MMTV promoter, behaving similarly to the natural AR agonist, 5α-dihydrotestosterone (DHT), and the synthetic androgen R1881. researchgate.netnih.govresearchgate.net

In addition to transactivation, reporter gene assays can also assess the repression of promoter activity. This compound has been shown to repress the activity of the MMP1 promoter, similar to DHT. tocris.comrndsystems.comnih.gov This suggests that this compound can also mediate AR-dependent transrepression. nih.gov

Data from MMTV-luciferase transactivation assay:

| Compound | Cell Line | Assay Type | IC50 (nM) | Relative Activity (vs R1881) | Citation |

| This compound | MDA-MB-453 | MMTV-luciferase | 12 | Full agonist | tocris.comrndsystems.comresearchgate.net |

| This compound | 22RV1 | MMP1 promoter repression | N/A | Represses activity | tocris.comrndsystems.comnih.gov |

Mammalian Two-Hybrid Assays for Protein-Protein Interactions (e.g., AR N-Terminal/C-Terminal Interaction)

Mammalian two-hybrid assays are utilized to study protein-protein interactions in the context of live mammalian cells. This technique is particularly useful for investigating interactions between different domains of a protein or between a receptor and its co-regulators. researchgate.netnih.govpnas.orgoup.com For the androgen receptor, this assay can be used to examine the hormone-dependent interaction between its N-terminal domain (NTD) and C-terminal ligand-binding domain (LBD), known as the N/C interaction, which is crucial for full receptor activation. oup.com

In a mammalian two-hybrid assay using CV1 cells, this compound was employed to assess its ability to induce the AR N-terminal domain/C-terminal domain interaction. researchgate.netnih.govresearchgate.net this compound at a concentration of 10 µM effectively promoted the AR N/C interaction. nih.gov The maximal activity observed with this compound was reported to be approximately 35.3% ± 5.3% relative to 1 nM R1881. nih.gov This indicates that this compound, like other AR agonists, can induce this important intramolecular interaction, although potentially to a lesser degree than a potent synthetic androgen like R1881 in this specific assay context. nih.govpnas.org

Data from AR N/C Interaction Mammalian Two-Hybrid Assay (in CV1 cells, 10 µM compound):

| Compound | Maximal Activity (relative to 1 nM R1881) | Citation |

| This compound | 35.3% ± 5.3% | nih.gov |

Microarray and RNA Sequencing for Comprehensive Gene Expression Profiling

Microarray and RNA sequencing (RNA-Seq) are high-throughput technologies used for comprehensive profiling of gene expression. aacrjournals.orgiiarjournals.org Microarrays involve hybridizing labeled RNA or cDNA to a chip containing thousands of immobilized DNA probes, allowing for the measurement of the expression levels of a large number of genes simultaneously. RNA-Seq, on the other hand, directly sequences cDNA derived from RNA, providing a more precise and comprehensive snapshot of the transcriptome, including the detection of novel transcripts and splice variants. iiarjournals.org These methods are invaluable for understanding the global transcriptional changes induced by a compound.

Microarray analyses have been utilized to examine the effects of this compound on gene expression in MDA-MB-453 breast cancer cells. researchgate.netnih.govbiocrick.comnih.gov These studies revealed a high and significant concordance in the regulation of gene expression between this compound and DHT in these cells. biocrick.comnih.govendocrine-abstracts.orgtandfonline.comresearchgate.net This indicates that this compound largely mimics the transcriptional effects of the natural androgen DHT. researchgate.netnih.govnih.gov However, some differences in gene expression regulation between this compound and DHT were also noted, including the expression of AR itself, which was upregulated by DHT but not by this compound. tandfonline.comresearchgate.net Microarray analysis showed that at 1 µM, this compound induced transcript changes that were, on average, 90.6 ± 37.1% of the effect of 200 nM DHT after 18 hours of treatment. nih.gov

While the search results primarily mention microarray analysis in the context of comprehensive gene expression profiling for this compound, RNA sequencing is a related and often preferred method for such studies due to its broader dynamic range and ability to detect novel transcripts. iiarjournals.org

Data from Microarray Analysis (in MDA-MB-453 cells, 18h treatment):

| Compound | Concentration | Average Transcript Change (relative to 200 nM DHT) | Citation |

| This compound | 1 µM | 90.6% ± 37.1% | nih.gov |

Quantitative Polymerase Chain Reaction (qPCR) for Targeted Gene Expression Validation

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and widely used technique for quantifying the expression levels of specific genes. scielo.brnih.govplos.org Unlike microarray or RNA-Seq which provide a global view, qPCR is typically used to validate the expression changes of a smaller number of target genes identified from high-throughput studies or based on specific hypotheses. nih.govplos.org It involves the reverse transcription of RNA into cDNA, followed by PCR amplification in the presence of a fluorescent reporter molecule, allowing for the measurement of DNA amplification in real-time. scielo.brthermofisher.comfrontiersin.org

Although the initial comprehensive gene expression profiling for this compound in MDA-MB-453 cells was performed using microarrays researchgate.netnih.gov, qPCR is a standard method for validating such findings. Studies involving this compound in breast cancer cells have utilized methods like PCR arrays to examine the expression of specific sets of genes, such as those involved in EMT regulation. researchgate.netresearchgate.net These PCR array results showed that 23 genes were dysregulated by ≥2 folds at 72 and/or 144 hours of treatment with this compound. researchgate.net The high concordance in gene expression regulation between this compound and DHT observed in microarray studies biocrick.comnih.govendocrine-abstracts.orgtandfonline.comresearchgate.net would typically be further validated for key genes using qPCR.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis by flow cytometry is a technique used to determine the distribution of cells within different phases of the cell cycle (G0/G1, S, and G2/M). plos.orggenscript.comthermofisher.com This method typically involves staining the cellular DNA with a fluorescent dye (e.g., propidium (B1200493) iodide) that intercalates into the DNA in a stoichiometric manner. plos.orgthermofisher.com As cells in different phases of the cell cycle have different amounts of DNA (2N in G0/G1, between 2N and 4N in S, and 4N in G2/M), flow cytometry can quantify the proportion of cells in each phase based on their fluorescence intensity. plos.orgthermofisher.com

Studies on the effects of this compound on breast cancer cells have employed cell cycle analysis by flow cytometry. biocrick.comnih.govendocrine-abstracts.orgtandfonline.comresearchgate.net These analyses revealed that increasing doses of this compound resulted in a dose-dependent inhibition of cell growth in MCF-7, MDA-MB-453, and MDA-MB-231 cell lines. biocrick.comnih.govendocrine-abstracts.orgtandfonline.com Cell cycle analysis specifically showed that this compound caused a block in the entry of cells into the S-phase. biocrick.comnih.govendocrine-abstracts.orgtandfonline.comresearchgate.net This S-phase block was followed by DNA degradation, indicative of apoptosis. biocrick.comnih.govendocrine-abstracts.orgtandfonline.comresearchgate.net

Data from Cell Cycle Analysis (in MDA-MB-453 cells treated with this compound):

| Treatment Concentration | Effect on Cell Cycle Progression | Subsequent Effect | Citation |

| Increasing doses | Block in entry into S-phase | DNA degradation | biocrick.comnih.govendocrine-abstracts.orgtandfonline.comresearchgate.net |

Apoptosis Detection Assays (e.g., DNA fragmentation, caspase activity)

Apoptosis, or programmed cell death, is a critical biological process that can be triggered by various stimuli, including certain chemical compounds. Detecting and quantifying apoptosis involves several methodologies that assess different apoptotic markers. These include evaluating DNA fragmentation, a hallmark of late-stage apoptosis where DNA is cleaved into characteristic fragments nih.govbiologists.comjneurosci.org, and measuring the activity of caspases, a family of cysteine proteases that play central roles in executing the apoptotic program. nih.govbiologists.complos.orgoncotarget.com Assays for caspase activity often utilize fluorogenic substrates that are cleaved by activated caspases, releasing a fluorescent signal. biologists.com

Research on this compound has investigated its ability to induce apoptosis in breast cancer cells. biocrick.comnih.govendocrine-abstracts.orgtandfonline.com The observed inhibition of cell growth by this compound was found to be a result of the induction of apoptosis. biocrick.comnih.govendocrine-abstracts.orgtandfonline.com Evidence for this includes the observation of DNA degradation following the S-phase block induced by this compound, as detected by cell cycle analysis. biocrick.comnih.govendocrine-abstracts.orgtandfonline.comresearchgate.net While specific data on caspase activity assays (e.g., caspase-3, -7, -8 activity) directly linked to this compound treatment are not explicitly detailed in the provided snippets, the induction of apoptosis strongly implies the activation of caspase pathways, as caspases are key mediators of this process. nih.govbiologists.complos.orgoncotarget.com DNA fragmentation is a downstream event often mediated by caspase-activated DNase (CAD). jneurosci.org

Immunofluorescence and Advanced Microscopy for Cellular Morphology and Cytoskeletal Dynamics

Immunofluorescence microscopy is a powerful technique used to visualize the localization of specific proteins and other molecules within cells or tissues using fluorescently labeled antibodies. cdnsciencepub.combiorxiv.org This method allows for the examination of cellular morphology, the organization of cellular structures like the cytoskeleton (e.g., actin, tubulin), and the spatial relationships between different cellular components. cdnsciencepub.combiorxiv.orgoup.com Advanced microscopy techniques, such as confocal microscopy, provide higher resolution and enable the visualization of structures in three dimensions.

Immunofluorescence and microscopy have been applied in studies involving this compound to assess its effects on cellular morphology and cytoskeletal organization, particularly in breast cancer cells. biocrick.comnih.govtandfonline.comresearchgate.netresearchgate.net Treatment of MDA-MB-453 cells with this compound, similar to DHT, caused a morphological change and reorganization of the actin structure into a mesenchymal or fibroblast-like phenotype. biocrick.comnih.govendocrine-abstracts.orgtandfonline.comresearchgate.netresearchgate.net This suggests that this compound can induce changes in cell shape and cytoskeletal arrangement that are characteristic of mesenchymal transition. researchgate.netresearchgate.net Immunofluorescence was specifically used to observe the rearrangement of the actin cytoskeleton and cell morphology in these studies. researchgate.netresearchgate.net

Biochemical Enzyme Assays for 5α-Reductase Activity

Biochemical enzyme assays are utilized to evaluate the inhibitory potential of a compound against specific enzymatic targets. In the case of this compound, such assays have demonstrated its capacity to inhibit the activity of 5α-reductase, an enzyme crucial in the metabolism of androgens. 5α-reductase exists in different isoforms, notably Type I and Type II, which exhibit distinct tissue distribution and roles.

Studies employing biochemical enzyme assays have shown that this compound acts as an inhibitor of both 5α-reductase Type I and Type II. wikipedia.orgciteab.comguidetopharmacology.orgontosight.aithermofisher.com The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Research findings indicate that this compound inhibits 5α-reductase Type I with an IC₅₀ value of 6 nM. wikipedia.orgciteab.comguidetopharmacology.orgontosight.aithermofisher.com Against 5α-reductase Type II, this compound demonstrates an IC₅₀ value of 10 nM. wikipedia.orgciteab.comguidetopharmacology.orgontosight.aithermofisher.com These values highlight the potent inhibitory activity of this compound against both isoforms of the enzyme. The initial synthesis and in vitro characterization, including 5α-reductase inhibition, were described in foundational research. wikipedia.orgguidetopharmacology.org

| Enzyme Isoform | IC₅₀ (nM) |

|---|---|

| 5α-Reductase Type I | 6 |

| 5α-Reductase Type II | 10 |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a standard technique for quantifying the affinity of a compound for a specific receptor. These assays typically involve using a radiolabeled ligand that binds to the receptor and measuring the displacement of this radioligand by the compound of interest. For this compound, radioligand binding assays have been employed to assess its affinity for the androgen receptor (AR).

Studies utilizing these methodologies have characterized this compound as a potent steroidal androgen receptor agonist. wikipedia.orgciteab.comontosight.aithermofisher.com Agonist activity is often reported with an IC₅₀ value in binding assays, reflecting the concentration at which the compound competes for binding sites. This compound has been reported to have an IC₅₀ value of 12 nM for androgen receptor agonist activity. wikipedia.orgciteab.comontosight.aithermofisher.com This indicates a high affinity for the androgen receptor. Further research has shown that this compound can mimic the actions of 5α-dihydrotestosterone (DHT), a naturally occurring potent androgen, and behaves similarly to DHT in certain gene expression regulatory processes. wikipedia.orgontosight.aithermofisher.com Early research contributed to understanding its interaction with the androgen receptor in vitro. wikipedia.orgguidetopharmacology.org

| Receptor | Activity Type | IC₅₀ (nM) |

|---|---|---|

| Androgen Receptor | Agonist | 12 |

Potential Research Applications of Cl 4as 1

Cl-4AS-1 as a Reference Chemical Probe for Androgen Receptor Agonism

This compound serves as a potent steroidal androgen receptor agonist with an IC50 value of 12 nM. tocris.comrndsystems.commedchemexpress.com Its activity mimics that of 5α-dihydrotestosterone (DHT), a primary endogenous androgen. tocris.comrndsystems.com This characteristic makes this compound a useful reference chemical probe for studying AR activation and downstream signaling events in various in vitro and in vivo models. It has been shown to transactivate the mouse mammary tumor virus (MMTV) promoter, an assay commonly used to assess AR agonist activity. tocris.comrndsystems.comfishersci.se Additionally, it represses MMP1 promoter activity, another effect associated with AR activation. tocris.comrndsystems.comfishersci.se

Utilization in Investigating Androgen Signaling Pathways in Health and Disease

Given its potent AR agonism, this compound is a valuable compound for investigating the complexities of androgen signaling pathways. Androgen receptors are nuclear hormone receptors that regulate gene expression and influence cellular proliferation and differentiation in various tissues, including bone marrow, mammary gland, and prostate. genecards.orgtocris.com Activated ARs bind to specific DNA sequences to regulate gene transcription and also interact with other transcription factors. tocris.com By using this compound, researchers can stimulate AR-mediated responses to delineate the molecular mechanisms involved in androgen signaling under normal physiological conditions and in the context of diseases where androgen signaling is implicated. This includes exploring its effects on target genes, protein interactions, and downstream cellular processes.

Application in Breast Cancer Research Models for Elucidating Therapeutic Potential

Research has explored the effects of this compound in various breast cancer cell lines, including luminal MCF-7, molecular apocrine MDA-MB-453, and basal MDA-MB-231 cells. endocrine-abstracts.orgresearchgate.netnih.gov Studies have shown a high concordance in gene expression regulation between this compound and DHT in MDA-MB-453 cells, indicating similar AR-mediated transcriptional effects. endocrine-abstracts.orgnih.gov Both compounds also induced a similar morphological change in MDA-MB-453 cells towards a fibroblast-like or mesenchymal phenotype. endocrine-abstracts.orgresearchgate.netnih.gov

Interestingly, while DHT treatment led to increased proliferation in MCF-7 and MDA-MB-453 cells, this compound demonstrated a dose-dependent inhibition of growth across all three cell lines tested (MCF-7, MDA-MB-453, and MDA-MB-231). endocrine-abstracts.orgresearchgate.netnih.govbiocrick.comresearchgate.net This growth inhibition by this compound appears to be mediated by the induction of apoptosis. endocrine-abstracts.orgresearchgate.netnih.govbiocrick.com Further analysis revealed that this compound blocked cell cycle progression into the S-phase, followed by DNA degradation. endocrine-abstracts.orgresearchgate.netnih.govresearchgate.net These findings suggest that despite acting as a classical AR agonist in some respects, this compound possesses distinct properties that warrant investigation for its potential therapeutic utility in breast cancer. endocrine-abstracts.orgresearchgate.netnih.govresearchgate.net

Below is a table summarizing the observed effects of this compound and DHT on breast cancer cell lines:

| Cell Line | AR Expression | DHT Effect on Proliferation | This compound Effect on Proliferation | This compound Effect on Cell Cycle | This compound Effect on Apoptosis |

| MCF-7 | Luminal | Increased | Dose-dependent inhibition | Blocked S-phase entry | Induced |

| MDA-MB-453 | Molecular Apocrine | Increased | Dose-dependent inhibition | Blocked S-phase entry | Induced |

| MDA-MB-231 | Basal | No effect | Dose-dependent inhibition | Blocked S-phase entry | Induced |

Tool Compound for Understanding Steroid Hormone Action and Metabolism

As a steroidal compound and a 5α-reductase inhibitor, this compound serves as a valuable tool for researchers investigating steroid hormone action and metabolism. wikipedia.orgtocris.comrndsystems.commedchemexpress.com Its ability to inhibit 5α-reductase types I and II (with IC50 values of 6 nM and 10 nM, respectively) allows for the study of the role of these enzymes in converting testosterone (B1683101) to the more potent DHT. wikipedia.orgtocris.comrndsystems.commedchemexpress.com By using this compound, researchers can explore the impact of inhibiting this conversion on various physiological processes and disease states influenced by DHT. Additionally, its steroidal structure allows for comparative studies with other natural and synthetic steroids to better understand the structural determinants of receptor binding affinity, activation, and metabolic fate.

Foundation for the Development of Novel Steroidal and 4-Aza-Steroidal Ligands

This compound, being a 4-azasteroid, is part of a class of compounds that have been explored in the development of novel ligands targeting the androgen receptor and 5α-reductase. wikipedia.orgresearchgate.netacs.org Its properties as a potent AR agonist and 5α-reductase inhibitor provide a foundation for the rational design and synthesis of new steroidal and 4-aza-steroidal derivatives with modified pharmacological profiles. Research into the structure-activity relationships of this compound and related compounds can guide the development of selective androgen receptor modulators (SARMs) or compounds with dissociated anabolic and androgenic effects, potentially leading to new therapeutic agents with improved efficacy and reduced side effects for conditions such as muscle wasting, osteoporosis, and hormone-dependent cancers. researchgate.netnih.gov

Q & A

Q. What is the dual pharmacological mechanism of Cl-4AS-1, and how do its agonist and inhibitory activities interact in experimental models?

this compound acts as a steroidal androgen receptor (AR) agonist (IC₅₀ = 12 nM) and a 5α-reductase inhibitor (IC₅₀ = 6 nM for type I, 10 nM for type II) . Methodologically, researchers should:

- Use radioligand binding assays to quantify AR affinity (e.g., competitive displacement of tritiated dihydrotestosterone).

- Employ enzyme inhibition assays (e.g., spectrophotometric detection of NADPH depletion in 5α-reductase activity) to validate dual activity .

- Monitor cross-talk effects using in vitro cell models (e.g., prostate cancer lines) to assess downstream transcriptional responses (e.g., PSA expression) .

Q. How should researchers design experiments to evaluate this compound’s tissue-specific effects given its dual activity?

- Segregate agonist vs. inhibitory effects by using AR-knockout models or co-administering 5α-reductase inhibitors (e.g., finasteride) to isolate AR activation .

- Apply tissue explant assays (e.g., prostate or scalp tissues) to compare androgen-dependent growth modulation (AR pathway) versus DHT suppression (5α-reductase inhibition) .

- Include pharmacokinetic profiling (plasma/tissue concentration measurements) to correlate dose-dependent effects .

Q. What are the critical storage and handling protocols for this compound to ensure experimental reproducibility?

- Store this compound in sealed, light-protected containers at 2–8°C to prevent degradation.

- Prepare fresh stock solutions in anhydrous DMSO (≤0.1% final concentration in cell assays) to avoid solvent-driven cytotoxicity .

- Validate compound stability via LC-MS before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s AR agonist activity and its role as a 5α-reductase inhibitor in vivo?

- Metabolite analysis : this compound’s N-desmethyl metabolite exhibits stronger 5α-reductase inhibition, which may dominate in vivo despite its AR agonist parent compound .

- Use steroid profiling (e.g., GC-MS quantification of androsterone/etiocholanolone ratios) to assess net 5α-reductase inhibition in animal models .

- Conduct time-course studies to differentiate acute AR activation (hours) from sustained enzyme inhibition (days post-administration) .

Q. What methodologies are recommended to detect this compound and its metabolites in biological fluids for doping or pharmacokinetic studies?

- Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) identifies monohydroxylated and N-desmethyl metabolites (detectable up to 10 days post-administration) .

- Optimize hydrophilic interaction chromatography (HILIC) for polar metabolites (e.g., deamidated derivatives) .

- Validate assays using human liver microsomes to replicate in vitro metabolic pathways (hydroxylation, demethylation) .

Q. How does this compound’s inhibition of 5α-reductase impact steroidogenesis in long-term studies?

- Monitor urinary steroid ratios (e.g., 5α-/5β-androstane-3α,17β-diol) to quantify enzyme suppression .

- Use gene expression profiling (e.g., qPCR for SRD5A1/2) to assess compensatory upregulation of 5α-reductase isoforms .

- Note that enzyme inhibition may persist for 3+ weeks post-treatment, necessitating extended washout periods in crossover studies .

Q. What experimental design considerations are critical for ensuring specificity in this compound’s AR activation assays?

- Include AR-negative controls (e.g., COS-1 cells) to rule out off-target receptor binding .

- Co-administer AR antagonists (e.g., enzalutamide) to confirm agonist activity is receptor-dependent .

- Use transcriptomic analysis (RNA-seq) to distinguish this compound’s gene regulation profile from other AR agonists (e.g., DHT) .

Q. How can researchers address the low urinary excretion of this compound in pharmacokinetic studies?

- Focus on biliary excretion pathways by analyzing fecal samples or bile-duct cannulated models .

- Employ enterohepatic recirculation studies to detect reabsorbed metabolites .

- Use radiolabeled this compound (³H or ¹⁴C) for comprehensive mass balance analysis .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing this compound’s dose-response curves in dual-activity assays?

- Apply four-parameter logistic models to fit IC₅₀/EC₅₀ values, ensuring Hill slopes are reported for mechanistic insights .

- Use ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare effects across tissue types or metabolite concentrations .

- For contradictory results (e.g., AR activation vs. enzyme inhibition), perform multivariate regression to identify dominant variables .

Q. How can researchers validate the purity and stability of this compound in long-term in vivo studies?

- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic LC-MS analysis .

- Use NMR spectroscopy to confirm structural integrity, especially for N-methyl and amide groups prone to degradation .

- Include internal standards (e.g., deuterated this compound) in bioanalytical workflows to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten